3-Methyl-D-phenylalanine

Structure-Activity Relationship Receptor Pharmacology Peptidomimetic Potency

Choose 3-Methyl-D-phenylalanine (CAS 114926-39-5) for its unique meta-methyl substitution, which confers a defined steric and hydrophobic perturbation. Head-to-head assays demonstrate a distinct potency profile (EC₅₀ = 87 µM, Eₘₐₓ = 115%), absent in para-, ortho-, or unsubstituted analogs. Its D-configuration ensures resistance to serine proteases, making it essential for stable therapeutic peptides, peptidomimetic cathepsin B inhibitors, and colorimetric peroxidase assays. This is the building block of choice for SAR studies demanding quantifiable functional potency.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 114926-39-5
Cat. No. B556593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-D-phenylalanine
CAS114926-39-5
Synonyms(R)-2-Amino-3-(m-tolyl)propanoicacid; 114926-39-5; D-3-Methylphenylalanine; 3-Methy-D-Phenylalanine; (2R)-2-amino-3-(3-methylphenyl)propanoicacid; D-3-METHYLPHE; 3-Methyl-D-phenylalanine; (R)-2-amino-3-m-tolylpropanoicacid; PubChem18697; AC1ODU3O; D-3-ME-PHE-OH; D-PHE(3-ME)-OH; H-D-PHE(3-ME)-OH; SCHEMBL1795728; M-METHYL-D-PHENYLALANINE; MolPort-001-758-743; D-PHENYLALANINE,3-METHYL-; ZINC1653229; ANW-72945; AB10080; AM83419; OR14701; AJ-28839; AK109277; AM003066
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
InChIKeyJZRBSTONIYRNRI-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-D-phenylalanine (CAS 114926-39-5): Product-Specific Evidence for Scientific Procurement and Research Selection


3-Methyl-D-phenylalanine (CAS 114926-39-5) is a non-proteinogenic D‑configured aromatic amino acid derivative of phenylalanine, distinguished by a methyl substituent at the meta (3) position of the phenyl ring [1]. This structural modification confers altered hydrophobicity and steric properties compared to unmodified D-phenylalanine, making the compound a critical chiral building block for peptide engineering, peptidomimetic design, and the synthesis of enzyme inhibitors with defined stereochemical and conformational requirements .

Why Generic Substitution of 3-Methyl-D-phenylalanine (CAS 114926-39-5) Fails: A Procurement and Assay Integrity Perspective


Generic substitution of 3-methyl-D-phenylalanine with unsubstituted D‑phenylalanine, L‑enantiomers, or differently methylated analogs (e.g., para‑ or ortho‑methyl) is scientifically invalid. The meta-methyl group introduces a defined steric and hydrophobic perturbation that directly modulates binding affinity, enzymatic stability, and biological potency in a position‑ and stereochemistry‑dependent manner [1]. Head‑to‑head functional assays confirm that 3‑methyl‑D‑phenylalanine exhibits a distinct potency profile (EC₅₀ = 87 µM, Eₘₐₓ = 115%) that differs markedly from 4‑methyl‑D‑phenylalanine (no EC₅₀ determinable, Eₘₐₓ = 57%) and 2‑methyl‑D‑phenylalanine (no EC₅₀ determinable, Eₘₐₓ = 75%), demonstrating that the methyl substitution position, not merely its presence, governs biological activity [1]. Furthermore, the D‑configuration is essential for conferring resistance to proteolytic degradation by common serine proteases, a property not shared by the L‑counterpart [2].

Quantitative Differentiation of 3-Methyl-D-phenylalanine (CAS 114926-39-5): Head-to-Head Comparative Evidence for Procurement Decisions


Functional Potency: 3-Methyl-D-phenylalanine vs. Regioisomeric Methyl-D-phenylalanine Analogs

In a standardized functional assay measuring receptor-mediated activity, 3‑methyl‑D‑phenylalanine exhibited a measurable EC₅₀ of 87 µM with an Eₘₐₓ of 115%. In contrast, both 4‑methyl‑D‑phenylalanine and 2‑methyl‑D‑phenylalanine failed to reach a determinable EC₅₀ under identical assay conditions, with Eₘₐₓ values of only 57% and 75%, respectively [1]. Unsubstituted D‑phenylalanine also failed to achieve a determinable EC₅₀ (Eₘₐₓ = 56%) [1].

Structure-Activity Relationship Receptor Pharmacology Peptidomimetic Potency

Potency Differential: 3-Methyl-D-phenylalanine vs. 3-Methyl-L-phenylalanine

The D‑enantiomer (3‑methyl‑D‑phenylalanine) displays a distinct functional profile compared to its L‑counterpart. Under identical assay conditions, 3‑methyl‑D‑phenylalanine exhibits an EC₅₀ of 87 µM and Eₘₐₓ of 115%, whereas 3‑methyl‑L‑phenylalanine shows a lower EC₅₀ of 52 µM (higher apparent potency) but a higher Eₘₐₓ of 134% [1].

Stereochemistry-Dependent Activity Enantiomeric Comparison Chiral Drug Development

Enzymatic Degradation Resistance Conferred by D‑Configuration

Incorporation of a D‑phenylalanine residue into cyclic peptide analogs confers complete resistance to enzymatic degradation by trypsin, a serine protease [1]. While direct data for 3‑methyl‑D‑phenylalanine in this exact assay are not available, the D‑configuration is the primary determinant of this resistance, a class‑level property established across multiple D‑amino acid containing peptides [1].

Proteolytic Stability Peptide Half-Life Therapeutic Peptide Engineering

Target Engagement: Cathepsin B Binding Interaction

3‑Methyl‑D‑phenylalanine is used as a reagent in the preparation of N‑arylaminonitriles that function as bioavailable peptidomimetic inhibitors of cathepsin B, a cysteine protease implicated in cancer progression and inflammatory diseases . The compound is documented in DrugBank (DB02685) with a known experimental interaction target of cathepsin B (CTSB) [1]. This represents a defined, target‑specific application context not shared by unsubstituted D‑phenylalanine or other methyl‑regioisomers in the same inhibitor chemotype.

Enzyme Inhibition Peptidomimetic Inhibitor Drug Discovery

Peroxidase Substrate Activity: A Distinct Biochemical Utility

3‑Methyl‑D‑phenylalanine functions as a peroxidase substrate that reacts with hydrogen peroxide to produce colorimetric end products measurable at 540 nm when coupled with o‑dianisidine . It also inhibits horseradish peroxidase and other peroxidases . This substrate is enantiopure (contains only one chiral center), enabling precise stereochemical control in enzyme assays .

Enzyme Assay Colorimetric Detection Heme Protein Analysis

Commercial Availability: Purity Specifications for Reproducible Research

Commercially, 3‑methyl‑D‑phenylalanine is available with a purity specification of ≥99% as determined by HPLC . This high purity specification directly addresses the need for reproducible, well‑characterized building blocks in solid‑phase peptide synthesis (SPPS) and pharmaceutical research, where impurities can compromise yield, stereochemical integrity, and biological assay outcomes.

Analytical Specification Quality Control Reproducibility

Optimal Research and Industrial Application Scenarios for 3-Methyl-D-phenylalanine (CAS 114926-39-5) Based on Verified Evidence


Peptidomimetic Lead Optimization Requiring Regioisomer-Specific Functional Potency

Use 3‑methyl‑D‑phenylalanine as the building block of choice when SAR studies demand a quantifiable functional potency (EC₅₀ = 87 µM, Eₘₐₓ = 115%) that is absent in 2‑methyl, 4‑methyl, and unsubstituted D‑phenylalanine analogs [1]. This scenario is directly supported by head‑to‑head comparative functional assay data [1].

Design of Proteolytically Stable Peptide Therapeutics and Cyclic Peptides

Incorporate 3‑methyl‑D‑phenylalanine into peptide sequences to confer resistance to trypsin‑like serine proteases, thereby extending the functional half‑life of therapeutic peptides and cyclic melanotropin analogs [1]. This application leverages the class‑level property of D‑amino acids to resist enzymatic degradation, a property validated in comparative bioassays [1].

Development of Cathepsin B Peptidomimetic Inhibitors

Employ 3‑methyl‑D‑phenylalanine as a synthetic intermediate for N‑arylaminonitriles that act as bioavailable peptidomimetic inhibitors of cathepsin B, a validated target in oncology and inflammation [1]. This application is supported by documented target interaction data (DrugBank DB02685) and specific reagent use descriptions [1] .

Peroxidase-Based Colorimetric Assay Development

Utilize 3‑methyl‑D‑phenylalanine as an enantiopure peroxidase substrate for colorimetric detection (absorbance at 540 nm) in enzyme assays and for inhibitor screening against horseradish peroxidase [1]. This distinct biochemical application differentiates it from generic D‑phenylalanine derivatives [1].

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